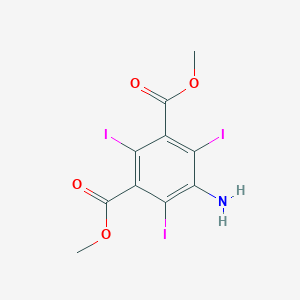

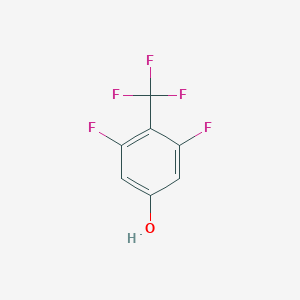

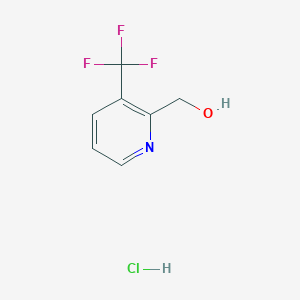

3,5-Difluoro-4-(trifluoromethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

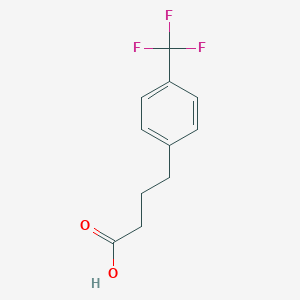

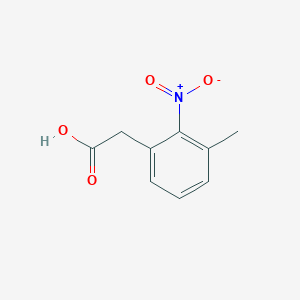

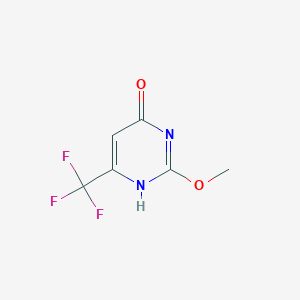

3,5-Difluoro-4-(trifluoromethyl)phenol is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is an important intermediate in the synthesis of various materials, including liquid crystal materials, antifungal agents, dyes, plastics, and rubber additives . It is also a metabolite of the drug fluoxetine .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 3,5-dialkyl-4-hydroxybenzylhydrazine with hexafluoroacetylacetone, and trifluoroacetylacetone yielding the pyrazoles bearing trifluoromethyl and/or methyl substituents in positions 3 and 5 . Another method involves the synthesis of 1-Phenyl-5-substituted-3- (4- (trifluoromethyl)phenol) derivatives from chalcone derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms and a trifluoromethyl group . The presence of these substituents imparts unique physical and chemical properties to the compound.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to a variety of products. For example, one study found that the initial bond breakage in a related compound, 3,5-Difluoro-2,4,6-Trinitroanisole, leads to the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 54-57 °C . It is soluble in ethanol . The compound has a molecular weight of 130.09 .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- Trifluoromethyl Ether Synthesis : The reaction of dithiocarbonates with IF5-pyridine-HF selectively synthesizes trifluoromethyl ether and difluoro(methylthio)methyl ether of phenols and aliphatic alcohols, showcasing the compound's utility in introducing fluorinated functional groups to molecules (Inoue, Fuse, & Hara, 2015).

- Electrochemical Applications : The electrochemistry of phenol in bis{(trifluoromethyl)sulfonyl}amide ([NTf2]−) based ionic liquids demonstrates the potential of fluorinated phenols in electrochemical contexts, including oxidation processes and the formation of phenoxyl radicals (Villagrán et al., 2006).

Material Science

- Photophysical Properties : Studies on phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups reveal their photophysical and photochemical properties, offering insights into their application in photodynamic therapy and other photocatalytic applications (Ahmetali et al., 2019).

- Dielectric Properties : The effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films highlight the influence of trifluoromethyl and ether groups on material properties, offering pathways to tailor material characteristics for specific applications (Jang et al., 2007).

Catalysis and Organic Reactions

- Biocatalytic Trifluoromethylation : The use of laccase, tBuOOH, and Langlois' reagent or Baran's zinc sulfinate for the introduction of the trifluoromethyl group into unprotected phenols showcases a biocatalytic approach to modify phenolic compounds, expanding the toolkit for organofluorine chemistry (Simon et al., 2016).

Photoluminescence and Electroluminescence

- Iridium Complexes : The synthesis and investigation of iridium(III) complexes with phenolic subunits demonstrate their utility in organic light-emitting diodes (OLEDs) by affecting emission colors and efficiency, illustrating the potential of fluorinated phenols in advanced electronic applications (Jing, Zhao, & Zheng, 2017).

Safety and Hazards

Direcciones Futuras

The demand for 3,5-Difluoro-4-(trifluoromethyl)phenol and its derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications . Future research will likely focus on developing more efficient synthesis methods and exploring new applications for these compounds .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of various bioactive molecules , suggesting that it may interact with a range of biological targets.

Mode of Action

It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules .

Biochemical Pathways

Given its use in the synthesis of bioactive molecules , it’s likely that it influences a variety of biochemical pathways.

Pharmacokinetics

Its solubility in ethanol suggests that it may be well-absorbed in the body

Result of Action

Its use in the synthesis of bioactive molecules suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoro-4-(trifluoromethyl)phenol. For instance, its stability under different heating conditions has been studied . .

Propiedades

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOKJLSRDFRVLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557466 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116640-11-0 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)

![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)

![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)